molecular formula C16H8N2O6 B13666983 2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro- CAS No. 52298-01-8

2H-Anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione, 6-nitro-

Cat. No.: B13666983
CAS No.: 52298-01-8
M. Wt: 324.24 g/mol
InChI Key: RASPFILDTJZROS-UHFFFAOYSA-N
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Description

6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione can be achieved through several synthetic routes. One common method involves the cyclization of anthraquinone derivatives with appropriate nitrogen-containing reagents under specific conditions . For example, the reaction of 1,4-dihydroxyanthraquinone with nitroaniline in the presence of a suitable catalyst can lead to the formation of the desired oxazine compound .

Industrial Production Methods

Industrial production of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards .

Mechanism of Action

The mechanism of action of 6-nitro-2H-anthra[1,2-d][1,3]oxazine-4,7,12(1H)-trione involves its interaction with specific molecular targets and pathways. The nitro group and anthraquinone moiety play crucial roles in its biological activities. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Properties

CAS No.

52298-01-8

Molecular Formula

C16H8N2O6

Molecular Weight

324.24 g/mol

IUPAC Name

6-nitro-1,2-dihydronaphtho[2,3-h][3,1]benzoxazine-4,7,12-trione

InChI

InChI=1S/C16H8N2O6/c19-14-7-3-1-2-4-8(7)15(20)12-11(14)10(18(22)23)5-9-13(12)17-6-24-16(9)21/h1-5,17H,6H2

InChI Key

RASPFILDTJZROS-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C3C(=C(C=C2C(=O)O1)[N+](=O)[O-])C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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